2-Ethenyl-2-hexyloxirane

Description

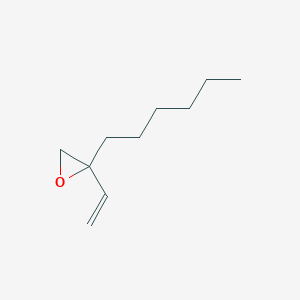

Structure

2D Structure

3D Structure

Properties

CAS No. |

920299-56-5 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

2-ethenyl-2-hexyloxirane |

InChI |

InChI=1S/C10H18O/c1-3-5-6-7-8-10(4-2)9-11-10/h4H,2-3,5-9H2,1H3 |

InChI Key |

BPTQUMJFOAVPIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1(CO1)C=C |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 Ethenyl 2 Hexyloxirane Analogues

Ring-Opening Reactions of Vinyloxiranes

The ring-opening of vinyloxiranes, including analogues of 2-ethenyl-2-hexyloxirane, is a fundamental transformation in organic synthesis, providing a versatile route to highly functionalized molecules. These reactions can be initiated by nucleophiles or catalyzed by acids, with the reaction pathway and product distribution being highly dependent on the reaction conditions and the nature of the reactants.

Nucleophilic ring-opening of vinyloxiranes proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. libretexts.org The considerable ring strain of the epoxide provides the driving force for the reaction, even though an alkoxide is typically a poor leaving group. The reaction involves a backside attack by the nucleophile on one of the electrophilic carbon atoms of the epoxide ring, leading to the simultaneous breaking of a carbon-oxygen bond and the formation of a new carbon-nucleophile bond.

For an unsymmetrical vinyloxirane like this compound, there are two potential sites for nucleophilic attack: the tertiary carbon atom bearing the vinyl and hexyl groups, and the primary carbon atom of the oxirane ring. The regiochemical outcome of this attack is a key aspect of its reactivity.

The regioselectivity of nucleophilic ring-opening in asymmetric epoxides is primarily governed by a balance of steric and electronic effects. In the case of vinyloxiranes under neutral or basic conditions, nucleophilic attack generally occurs at the less sterically hindered carbon atom. This is a typical S(_N)2 pathway. For this compound, this would correspond to attack at the primary carbon (C3), leading to the formation of a tertiary alcohol.

However, the vinyl group can also influence the regioselectivity through electronic effects, potentially directing the nucleophile to the allylic position (the tertiary carbon, C2) in an S(_N)2' fashion. The preference for S(_N)2 versus S(_N)2' attack is often dependent on the nature of the nucleophile. Hard nucleophiles tend to favor direct S(_N)2 attack at the less substituted carbon, while softer nucleophiles may exhibit a greater propensity for S(_N)2' conjugate addition. For instance, the reaction of vinylic epoxides with trialkylzincates and trialkylaluminates has been shown to proceed with high regioselectivity for the S(_N)2 pathway. researchgate.net

| Vinyloxirane Analogue | Nucleophile/Reagent | Reaction Conditions | Major Product (Regioselectivity) | Reference |

|---|---|---|---|---|

| Generic 2-Alkyl-2-vinyloxirane | R₃ZnLi | Et₂O, -90 °C | SN2 (Attack at less substituted carbon) | researchgate.net |

| Generic 2-Alkyl-2-vinyloxirane | R₃AlLi | Hexane, -78 °C to rt | SN2 (Attack at less substituted carbon) | researchgate.net |

| Generic Vinyloxirane | Lithium Dithiane Anions (unhindered) | - | SN2 | |

| Generic Vinyloxirane | Lithium Dithiane Anions (hindered) | - | SN2' |

The nucleophilic ring-opening of epoxides is a stereospecific reaction. The S(_N)2 mechanism dictates that the nucleophile attacks the electrophilic carbon from the side opposite to the carbon-oxygen bond. libretexts.org This backside attack results in an inversion of the stereochemical configuration at the center of attack. If the carbon atom being attacked is a stereocenter, its absolute configuration will be inverted in the product. For this compound, if the starting material is enantiomerically pure, the nucleophilic attack at a chiral center will lead to a product with a specific and predictable stereochemistry.

The nature of the nucleophile plays a critical role in determining both the regioselectivity and the rate of the ring-opening reaction. Strong, "hard" nucleophiles, such as Grignard reagents and organolithium compounds, generally favor a direct S(_N)2 attack at the least substituted carbon atom due to steric hindrance.

Conversely, "soft" nucleophiles, which have a larger and more polarizable electron cloud, can exhibit different regiochemical preferences. For vinyloxiranes, soft nucleophiles can favor the S(_N)2' pathway, attacking the vinyl group in a conjugate addition fashion, which leads to ring opening at the more substituted carbon. The choice of nucleophile, along with careful control of reaction conditions, allows for the selective synthesis of different regioisomers. For example, the use of sterically demanding nucleophiles can be a strategy to control the regioselectivity of the ring-opening of vinyl epoxides.

Under acidic conditions, the ring-opening of epoxides is significantly accelerated. The reaction is initiated by the protonation of the epoxide oxygen atom, which forms a highly reactive oxonium ion. This protonation makes the epoxide a much better electrophile and facilitates the breaking of the C-O bond, which is now part of a better leaving group (a hydroxyl group).

The subsequent step involves the attack of a nucleophile. The regioselectivity of this attack in acid-catalyzed ring-opening is more complex than in the base-catalyzed counterpart and depends on the substitution pattern of the epoxide. For a tertiary-primary substituted epoxide like this compound, the positive charge in the transition state is better stabilized at the more substituted (tertiary) carbon atom. Consequently, the reaction will have a significant S(_N)1 character, and the nucleophile will preferentially attack the more substituted carbon. This is in contrast to the regioselectivity observed under basic conditions.

Lewis acids can also be employed to catalyze the ring-opening of epoxides. They function by coordinating to the oxygen atom of the epoxide ring, which polarizes the C-O bonds and increases the electrophilicity of the carbon atoms, similar to the effect of protonation by a Brønsted acid. This activation allows for the ring-opening to occur with weaker nucleophiles and often under milder conditions than those required for uncatalyzed reactions.

The regioselectivity of Lewis acid-catalyzed ring-opening can be influenced by the nature of the Lewis acid and the substrate. In many cases, the coordination of the Lewis acid to the epoxide oxygen leads to a transition state with significant carbocationic character at the more substituted carbon, directing the nucleophile to this position. For example, BF(_3)·OEt(_2) has been shown to be an efficient catalyst for the regiospecific opening of vinyl epoxides by alcohols, leading to β-hydroxy allyl-ethers. nih.gov The reaction of azulene (B44059) derivatives with vinyl-substituted epoxides catalyzed by BF(_3)·OEt(_2) also shows a preference for nucleophilic attack at the more substituted position, consistent with an S(_N)2-type mechanism with significant S(_N)1 character. nih.gov

| Epoxide Substrate | Lewis Acid | Nucleophile | Major Product (Regioselectivity) | Reference |

|---|---|---|---|---|

| Vinyl Epoxides | BF₃·OEt₂ | Alcohols | Attack at the more substituted carbon (allylic position) | nih.gov |

| (E)-2-Styryloxirane | BF₃·OEt₂ | Azulene | Attack at the more substituted carbon (benzylic position) | nih.gov |

| Vinylic Epoxides | BF₃·OEt₂ | R-Li | SN2 (Attack at less substituted carbon) |

Acid-Catalyzed Ring Opening Mechanisms

Intramolecular Rearrangements During Acidic Ring Opening

The acid-catalyzed ring-opening of epoxides is a fundamental reaction that proceeds via protonation of the epoxide oxygen, followed by nucleophilic attack on one of the carbon atoms of the oxirane ring. In the case of asymmetrically substituted epoxides like this compound, the reaction pathway and product distribution are influenced by both steric and electronic factors. Under acidic conditions, the reaction may involve the formation of a carbocationic intermediate, which is susceptible to intramolecular rearrangements.

The protonated epoxide can undergo cleavage of a carbon-oxygen bond to form a tertiary carbocation, stabilized by the adjacent hexyl and ethenyl groups. This carbocation can then be attacked by a nucleophile. However, it can also undergo rearrangements to form more stable intermediates. Potential rearrangement pathways for analogues include:

Hydride Shifts: A hydride ion can migrate from an adjacent carbon to the carbocationic center.

Alkyl Shifts: Migration of the hexyl group could occur.

Vinyl Group Participation: The adjacent ethenyl (vinyl) group can participate in the reaction, potentially leading to cyclized or rearranged products.

These intramolecular rearrangements are competitive with the direct nucleophilic attack and their prevalence depends on the specific reaction conditions, such as the nature of the acid catalyst and the solvent. For instance, in reactions of similar vinyl epoxides, acid catalysis has been shown to promote complex rearrangements, leading to a mixture of products including allylic alcohols and ketones.

Biocatalytic Epoxide Hydrolysis and Enzyme-Substrate Specificity

Biocatalytic hydrolysis of epoxides using epoxide hydrolases (EHs) represents a green chemistry approach to producing enantiopure vicinal diols, which are valuable chiral building blocks in organic synthesis. researchgate.netnih.gov These enzymes catalyze the addition of a water molecule to the oxirane ring to form the corresponding diol. nih.gov The substrate specificity and enantioselectivity of EHs are crucial for their synthetic utility. nih.gov

For a substrate like this compound, the enzyme's active site must accommodate both the hexyl and ethenyl substituents. The catalytic performance of an EH is highly dependent on the steric and electronic properties of the substituents on the epoxide ring.

Key factors influencing enzyme-substrate specificity include:

Size and Shape of Substituents: The bulky hexyl group and the planar ethenyl group of this compound will influence how the molecule fits into the enzyme's active site.

Electronic Nature of Substituents: The electron-donating or withdrawing nature of the substituents can affect the rate of the enzymatic reaction.

Enzyme Source: EHs from different microbial, plant, or mammalian sources exhibit different substrate specificities and enantioselectivities. nih.gov

The kinetic resolution of racemic epoxides by EHs is a common application. researchgate.net In this process, one enantiomer of the epoxide is preferentially hydrolyzed to the diol, leaving the other enantiomer unreacted. The efficiency of this process is determined by the enzyme's enantioselectivity. Research on various epoxides has shown that EHs can achieve high enantiomeric excess for both the remaining epoxide and the diol product. nih.gov

Polymerization of this compound and Related Oxirane Monomers

Ring-Opening Polymerization (ROP) Mechanisms

Ring-opening polymerization (ROP) is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer to form a longer polymer. youtube.com For oxiranes like this compound, the polymerization involves the cleavage of the strained three-membered ether ring. ROP can proceed through different mechanisms, primarily cationic, anionic, or coordinative, depending on the initiator and reaction conditions used. mdpi.com This versatility allows for the synthesis of polyethers with various architectures and functionalities. youtube.com

Cationic Ring-Opening Polymerization Initiated Systems

Cationic ring-opening polymerization (CROP) of oxiranes is typically initiated by electrophiles such as Brønsted acids, Lewis acids, or alkylating agents like methyl tosylate. researchgate.netbeilstein-journals.org The initiation step involves the reaction of the initiator with the oxygen atom of the oxirane ring, forming a tertiary oxonium ion.

The propagation proceeds by the nucleophilic attack of a monomer on the electrophilic carbon of the active oxonium ion at the end of the growing polymer chain. For this compound, the attack would likely occur at the quaternary carbon due to the stabilization of the positive charge by the two substituents.

Common initiator systems for CROP of substituted oxiranes include:

| Initiator Type | Examples |

| Brønsted Acids | Triflic acid (CF₃SO₃H) |

| Lewis Acids | Boron trifluoride etherate (BF₃·OEt₂) |

| Alkylating Agents | Methyl tosylate (MeOTs), Methyl triflate (MeOTf) |

| Metal Triflates | Scandium triflate (Sc(OTf)₃) rsc.org |

The living nature of CROP can be achieved under specific conditions, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. rsc.org However, side reactions such as chain transfer and termination can occur, particularly at higher temperatures.

Anionic Ring-Opening Polymerization Kinetics

Anionic ring-opening polymerization (AROP) of oxiranes is initiated by nucleophilic reagents such as alkali metal hydroxides, alkoxides, or organometallic compounds. youtube.com The polymerization proceeds via the nucleophilic attack of the initiator on one of the carbon atoms of the oxirane ring, leading to the opening of the ring and the formation of an alkoxide. This alkoxide then acts as the propagating species, attacking another monomer molecule. youtube.com

For this compound, the nucleophilic attack is expected to occur at the less sterically hindered carbon of the vinyl group if the mechanism follows a typical Sₙ2 pathway. The kinetics of AROP are influenced by several factors:

Initiator Concentration: The rate of polymerization is typically first order with respect to the initiator concentration. researchgate.net

Monomer Concentration: The reaction is also generally first order with respect to the monomer concentration. researchgate.net

Solvent Polarity: The polarity of the solvent can significantly affect the polymerization rate by influencing the nature of the propagating species (e.g., free ions vs. ion pairs). uni-mainz.de Polar solvents like DMSO can accelerate the polymerization. uni-mainz.de

Counterion: The nature of the counterion associated with the propagating alkoxide can influence the reactivity of the active center.

The kinetics of AROP can be complex, and in some systems, the formation of inactive aggregates can affect the reaction rate. mdpi.com

Coordinative Ring-Opening Polymerization Catalyst Systems

Coordinative ring-opening polymerization offers a greater degree of control over the polymerization process, often leading to polymers with high stereoregularity and narrow molecular weight distributions. This mechanism involves the coordination of the oxirane monomer to a metal-based catalyst, followed by the insertion of the monomer into the metal-initiator bond.

Catalyst systems for coordinative ROP are often based on aluminum, zinc, or rare-earth metals. A classic example is the catalyst system prepared by reacting diethylzinc (B1219324) with water or a dihydric alcohol.

Examples of catalyst systems used for coordinative ROP of epoxides:

| Catalyst System | Description |

| Zinc-based catalysts | e.g., ZnEt₂/H₂O; effective for producing high molecular weight poly(propylene oxide). |

| Aluminum-based catalysts | e.g., Aluminum porphyrin complexes; allow for living and immortal polymerization. |

| Double metal cyanide complexes | Highly active catalysts for the ROP of epoxides. |

The mechanism typically involves the coordination of the epoxide's oxygen atom to the metal center of the catalyst. This coordination polarizes the C-O bonds of the ring, making it more susceptible to nucleophilic attack by the growing polymer chain, which is also attached to the metal center. This mechanism can provide excellent control over the polymer's architecture.

Kinetic Studies of Oxirane Polymerization

The polymerization of oxiranes, particularly vinyl oxiranes like this compound, presents a complex field of study due to the dual reactivity of the epoxide ring and the vinyl group. Kinetic investigations are crucial for understanding the reaction mechanisms, controlling the polymer structure, and tailoring the final properties of the material.

Rp = kp[M]^x[I]^y

where kp is the propagation rate constant, and x and y are the reaction orders with respect to the monomer and initiator, respectively.

Determining these reaction orders provides insight into the polymerization mechanism. For instance, in cationic ring-opening polymerization, the reaction order with respect to the monomer is often found to be first order, indicating that the rate-determining step involves the attack of a monomer molecule on the growing polymer chain. The reaction order with respect to the initiator can vary depending on the nature of the initiating species and the presence of any co-initiators or activators.

| Parameter | Description | Typical Value/Observation |

| Rp | Overall rate of polymerization | Dependent on monomer and initiator concentrations, temperature, and catalyst system. |

| kp | Propagation rate constant | A measure of the reactivity of the growing polymer chain. |

| [M] | Monomer concentration | The concentration of this compound. |

| [I] | Initiator concentration | The concentration of the initiating species. |

| x | Reaction order with respect to monomer | Often 1 in cationic ring-opening polymerizations. |

| y | Reaction order with respect to initiator | Varies depending on the initiation mechanism. |

The choice of initiator and catalyst system is paramount in controlling the kinetics and, consequently, the outcome of the polymerization of this compound. Different systems can lead to vastly different polymerization rates, molecular weights, and polymer architectures.

Cationic Initiators: Protonic acids (e.g., HBF4, HClO4) and Lewis acids (e.g., BF3·OEt2, AlCl3) are common initiators for the cationic ring-opening polymerization of epoxides. The kinetics of these systems are often complex, influenced by factors such as the nature of the counter-ion, the solvent polarity, and the presence of impurities. The rate of initiation and propagation can be significantly affected by the stability of the growing carbocationic species.

Coordination Catalysts: Transition metal-based catalysts, such as those derived from aluminum, zinc, or cobalt, can promote coordination polymerization. These systems often offer better control over the polymerization process, leading to polymers with narrower molecular weight distributions and controlled microstructures. The kinetics are influenced by the ligand environment of the metal center, which dictates the rate of monomer insertion and the stereoselectivity of the polymerization.

| Initiator/Catalyst System | Mechanism | Key Kinetic Features | Control over Polymerization |

| Protonic Acids (e.g., HBF4) | Cationic | Fast initiation, potential for side reactions (e.g., chain transfer). | Moderate to low. |

| Lewis Acids (e.g., BF3·OEt2) | Cationic | Rate depends on the lability of the Lewis acid-ether complex. | Moderate. |

| Organoaluminum Compounds | Coordination | Controlled insertion of monomer, can lead to living polymerization. | High. |

| Zinc-based Catalysts | Coordination | Often used for the synthesis of polycarbonates via copolymerization with CO2. | High. |

When this compound is copolymerized with other monomers, the concept of monomer reactivity ratios (r1 and r2) becomes critical. These ratios describe the relative reactivity of the growing polymer chain ending in one monomer unit towards adding the same monomer versus the other comonomer.

For a copolymerization between monomer 1 (M1, e.g., this compound) and monomer 2 (M2), the reactivity ratios are defined as:

r1 = k11 / k12 r2 = k22 / k21

where k11 and k22 are the rate constants for the addition of M1 and M2 to a chain ending in M1 and M2, respectively, and k12 and k21 are the rate constants for the crossover reactions.

The values of r1 and r2 determine the composition and sequence distribution of the resulting copolymer.

If r1 > 1 and r2 < 1, the copolymer will be enriched in M1.

If r1 < 1 and r2 > 1, the copolymer will be enriched in M2.

If r1 ≈ r2 ≈ 1, a random copolymer is formed.

If r1 ≈ r2 ≈ 0, an alternating copolymer is formed.

If r1 > 1 and r2 > 1, a block copolymer may be formed.

| Reactivity Ratio (r) | Value | Interpretation | Resulting Copolymer Structure |

| r1 = k11 / k12 | > 1 | Growing chain ending in M1 prefers to add M1. | Enriched in M1. |

| < 1 | Growing chain ending in M1 prefers to add M2. | Enriched in M2. | |

| ≈ 1 | Equal preference for M1 and M2. | Random. | |

| ≈ 0 | Strong preference for M2. | Alternating. | |

| r2 = k22 / k21 | > 1 | Growing chain ending in M2 prefers to add M2. | Enriched in M2. |

| < 1 | Growing chain ending in M2 prefers to add M1. | Enriched in M1. | |

| ≈ 1 | Equal preference for M1 and M2. | Random. | |

| ≈ 0 | Strong preference for M1. | Alternating. |

Copolymerization with Vinyl Ethers and Other Olefinic Monomers

The presence of the vinyl group in this compound allows for its participation in copolymerization with other olefinic monomers, such as vinyl ethers. This opens up possibilities for creating copolymers with a diverse range of properties, combining the characteristics of polyethers with those of polyvinyls.

The efficiency of crossover reactions, represented by the rate constants k12 and k21, is a key factor in determining the microstructure of the copolymer. In the copolymerization of a vinyl oxirane (M1) and a vinyl ether (M2), the relative rates of the four possible propagation steps (M1 adding to a chain ending in M1, M2 adding to a chain ending in M1, M2 adding to a chain ending in M2, and M1 adding to a chain ending in M2) dictate the sequence of monomer units in the final polymer chain.

Achieving a high degree of sequence control, such as the formation of perfectly alternating or block copolymers, requires careful selection of the catalyst system and reaction conditions. For instance, certain Lewis acids are known to promote the alternating copolymerization of epoxides and other monomers. The ability to control these crossover reactions is a significant area of research in polymer chemistry, as it allows for the precise tuning of polymer properties.

Ring Expansion Reactions of Vinyl Oxiranes

Vinyl oxiranes, including this compound, can undergo ring expansion reactions to form larger heterocyclic compounds, such as 2,5-dihydrofurans. google.com These reactions are typically catalyzed by transition metal complexes, for instance, copper catalysts. google.com The mechanism of this transformation involves the coordination of the catalyst to the oxirane oxygen, followed by a rearrangement that leads to the cleavage of a C-O bond and the formation of a new C-C bond, resulting in the expanded ring system. The selectivity of these reactions is a critical aspect, as side reactions can lead to the formation of other products.

Stereoselective Ring Expansion to Dihydrofurans

The copper-catalyzed ring expansion of vinyl oxiranes represents a powerful and atom-efficient method for the synthesis of 2,5-dihydrofurans. nsf.gov This transformation can proceed with a high degree of stereoselectivity, allowing for the controlled formation of either cis- or trans-2,5-disubstituted dihydrofurans by selecting the appropriate vinyl oxirane precursor. nsf.gov The reaction is typically catalyzed by commercially available and air-stable copper(II) catalysts, such as copper(II) hexafluoroacetylacetonate (Cu(hfacac)₂). nsf.gov

The stereochemical outcome of the ring expansion is dependent on the stereochemistry of the starting vinyl oxirane. For instance, (trans,E)-vinyl oxirane precursors stereoselectively yield cis-2,5-dihydrofuran products, while (cis,E)-vinyl oxirane substrates lead to the formation of trans-2,5-dihydrofurans. nsf.gov This stereoselectivity allows for the strategic design of synthetic routes to specific dihydrofuran targets. Chiral 2-substituted dihydrofuran products of high optical purity can also be obtained through this method. nsf.gov

Below is a table summarizing representative data for the stereoselective ring expansion of vinyl oxirane analogues to dihydrofurans.

| Starting Vinyl Oxirane Analogue | Catalyst | Solvent | Temperature (°C) | Product (cis:trans ratio) | Yield (%) |

| (trans,E)-2-Alkyl-2-vinyloxirane | Cu(hfacac)₂ | Dichloromethane | 25 | cis-2-Alkyl-5-methyl-2,5-dihydrofuran (>20:1) | 94 |

| (cis,E)-2-Alkyl-2-vinyloxirane | Cu(hfacac)₂ | Dichloromethane | 25 | trans-2-Alkyl-5-methyl-2,5-dihydrofuran (1:13) | 88 |

| Chiral (trans,E)-2-Aryl-2-vinyloxirane | Cu(hfacac)₂ | Dichloromethane | 25 | Chiral cis-2-Aryl-5-methyl-2,5-dihydrofuran | 70 |

Mechanistic Insights into Vinyl Oxirane Ring Expansion Pathways

The mechanism of the copper-catalyzed ring expansion of vinyl oxiranes has been the subject of detailed investigation, with density functional theory (DFT) computations providing significant insights. acs.orgnih.gov It is proposed that the active catalyst is an in situ generated cationic copper(II) species. nsf.gov However, computational studies suggest that the reaction is mediated by a traceless dual Cu(I)-catalyst mechanism. acs.orgnih.gov

The proposed catalytic cycle involves the following key steps:

Coordination: The copper catalyst reversibly coordinates to the lone pair of the oxirane oxygen. nsf.gov

Copper Migration: A key step involves the migration of the copper catalyst, which is believed to require two Cu(I) catalysts for the transformation. This dual-Cu step is described as a true two Cu(I)-transition state. acs.orgnih.gov

Reductive Elimination: This step leads to the formation of the dihydrofuran ring. Interestingly, for the major diastereomeric product, reductive elimination is the rate-determining step, while for the minor diastereomer, the Cu(I) migration is rate-determining. acs.orgnih.gov

The diastereospecificity of this reaction is controlled by the copper migration step. A suprafacial migration is favored over an antarafacial migration due to a distorted Cu π-allyl intermediate in the latter, leading to the observed stereochemical outcome. acs.orgnih.gov

Exploration of Consecutive Ring Expansion Phenomena

The concept of consecutive ring-expansion reactions has emerged as a powerful strategy for the iterative assembly of medium-sized rings and macrocycles. thieme-connect.deyork.ac.uk While specific examples involving the consecutive ring expansion of this compound are not extensively documented, the principles of such transformations can be applied.

Strategies for consecutive ring expansions often involve the iterative insertion of smaller fragments into a ring-enlarged product. thieme-connect.deyork.ac.uk In the context of a dihydrofuran product obtained from the initial ring expansion of a vinyl oxirane, a subsequent functionalization and ring expansion could potentially lead to the formation of larger oxygen-containing heterocycles. These methods can expedite the synthesis of complex macrocyclic structures. thieme-connect.de

Other Organic Transformations Involving the Ethenyl Moiety of Vinyl Oxiranes

The ethenyl (vinyl) group of vinyl oxiranes, including analogues of this compound, is a versatile functional group that can participate in a variety of organic transformations.

Regio- and Stereoselective Addition Reactions to the Vinyl Group

The vinyl group of vinyl oxiranes can undergo regio- and stereoselective addition reactions with various nucleophiles. The outcome of these reactions is often influenced by the nature of the nucleophile and the reaction conditions, including the use of Lewis acids. researchgate.net For example, the reaction of (R)-2-vinyloxirane with thioketones in the presence of a Lewis acid like SiO₂ or BF₃ leads to the regio- and stereoselective formation of (S)-4-vinyl-1,3-oxathiolanes. In these cases, the nucleophilic sulfur atom of the thioketone predominantly attacks the C(2) of the activated oxirane ring in an Sₙ2-type mechanism with inversion of configuration.

The following table presents examples of regio- and stereoselective addition reactions to vinyl oxirane analogues.

| Vinyl Oxirane Analogue | Nucleophile/Reagent | Catalyst/Conditions | Major Product |

| (R)-2-Vinyloxirane | 4,4-Dimethoxythiobenzophenone | SiO₂, CH₂Cl₂ | (S)-4-Vinyl-1,3-oxathiolane derivative |

| (R)-2-Vinyloxirane | Adamantane-2-thione | SiO₂, CH₂Cl₂ | (S)-4-Vinyl-1,3-oxathiolane derivative |

| (R)-2-Vinyloxirane | (1R,4R)-Thiocamphor | SnCl₄, CH₂Cl₂ | Spirocyclic 1,3-oxathiolane |

Cycloaddition Reactions (e.g., [2+2] Photocycloaddition) of Vinyloxiranes

The ethenyl moiety of vinyl oxiranes can participate in cycloaddition reactions, such as the [2+2] photocycloaddition. libretexts.orgyoutube.comaklectures.com These reactions are valuable for the synthesis of strained four-membered rings. libretexts.org Photochemical [2+2] cycloadditions are typically allowed reactions that can proceed with stereospecificity. slideshare.net Under photochemical conditions, the vinyl group can react with another alkene to form a cyclobutane (B1203170) ring. youtube.comaklectures.com While thermal [2+2] cycloadditions are generally forbidden, they can occur with ketenes. libretexts.orgyoutube.com

The stereochemistry of photochemical [2+2] cycloaddition products is often predictable. The reaction involves the formation of two new sigma bonds, and the stereochemical relationship of the substituents on the newly formed cyclobutane ring is determined by the stereochemistry of the starting alkenes and the reaction pathway.

Radical Reaction Pathways of Vinyl Oxiranes

The vinyl group of vinyl oxiranes is susceptible to radical reactions. libretexts.orglibretexts.orglumenlearning.com These reactions typically proceed through a chain mechanism involving initiation, propagation, and termination steps. youtube.comyoutube.com Common radical reactions involving alkenes include radical addition and allylic halogenation.

In a radical addition reaction, a radical species adds to the double bond of the vinyl group, generating a new radical intermediate which can then propagate the chain. libretexts.orglumenlearning.com For example, the radical addition of HBr to an alkene in the presence of peroxides proceeds via an anti-Markovnikov pathway.

Allylic halogenation is another possible radical pathway. In this reaction, a halogen radical abstracts an allylic hydrogen atom, leading to a resonance-stabilized allylic radical. lumenlearning.com This radical can then react with a halogen molecule to form an allylic halide. The regioselectivity of these reactions is often dictated by the stability of the radical intermediates.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on Reaction Mechanisms and Energetics

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the behavior of molecules at the electronic level. For a compound like 2-ethenyl-2-hexyloxirane, these methods would be invaluable for understanding its reactivity, particularly the opening of the strained oxirane ring, which can be initiated by various reagents and conditions.

Density Functional Theory (DFT) Applications to Oxirane Reactivity

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost with accuracy, making it suitable for studying the reactivity of medium-sized organic molecules. researchgate.net For the broader class of vinyl oxiranes, DFT calculations are frequently employed to investigate the mechanisms of their various transformations, such as ring-opening reactions, rearrangements, and cycloadditions. acs.orgresearchgate.net These studies typically involve mapping the potential energy surface to identify reactants, products, intermediates, and transition states. Key electronic properties derived from DFT, such as orbital energies (HOMO, LUMO), electrostatic potential maps, and atomic charges, would help in predicting the most likely sites for nucleophilic or electrophilic attack on this compound.

Determination of Activation Energy Barriers and Transition State Analysis

A critical aspect of understanding a chemical reaction is the determination of its activation energy (Ea), which represents the energy barrier that must be overcome for the reaction to proceed. Computational methods, particularly DFT, are adept at locating the transition state (TS) structure, which is the highest point on the minimum energy pathway between reactants and products. The energy difference between the transition state and the reactants provides the activation energy barrier. acs.org For this compound, calculating the activation barriers for different possible reaction pathways (e.g., acid-catalyzed vs. base-catalyzed ring-opening, attack at different carbon atoms of the oxirane ring) would be crucial for predicting the feasibility and outcome of a reaction. Analysis of the transition state's geometry and vibrational frequencies would confirm it as a true first-order saddle point and provide insights into the bonding changes occurring during the reaction.

Consideration of Solvent Effects in Computational Modeling (e.g., Polarizable Continuum Model)

Reactions are most often carried out in a solvent, which can significantly influence reaction rates and mechanisms. acs.org Computational models can account for these effects using various solvation models. The Polarizable Continuum Model (PCM) is a popular implicit solvation model where the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's charge distribution. acs.org This approach allows for the calculation of reaction energetics in different solvents, providing a more realistic comparison with experimental results. acs.org For a study on this compound, applying a PCM would be essential to understand how solvent polarity might favor one reaction pathway over another, for instance, by stabilizing charged intermediates or transition states.

Theoretical Prediction of Regio- and Stereochemical Outcomes in Oxirane Transformations

The reactions of unsymmetrical epoxides like this compound often lead to multiple regio- and stereoisomers. Computational chemistry provides powerful tools for predicting these outcomes. By calculating the activation energies for the formation of all possible products, researchers can predict which isomers will be favored under kinetic control. For vinyl oxiranes, the regioselectivity of ring-opening (i.e., whether a nucleophile attacks the more or less substituted carbon of the epoxide) is a key question that can be addressed computationally. researchgate.net Similarly, the stereochemical outcome (e.g., inversion or retention of configuration) can be elucidated by analyzing the geometry of the transition states. stackexchange.com

Molecular Dynamics Simulations for Elucidating Reaction Pathways and Intermediates

While quantum chemical calculations are excellent for studying static points on a potential energy surface, molecular dynamics (MD) simulations provide a way to explore the dynamic evolution of a chemical system over time. bohrium.com MD simulations model the motion of atoms and molecules by solving Newton's equations of motion. By simulating the reaction of this compound with another reactant in a solvent box, one could observe the entire reaction trajectory, from the initial approach of the reactants to the formation of products. This can help in identifying short-lived intermediates and understanding the role of solvent molecules in the reaction mechanism in a more explicit manner than continuum models. researchgate.net Ab initio MD, which calculates the forces from quantum mechanics at each time step, would be particularly powerful for studying the bond-breaking and bond-forming events in the reactions of this compound.

Advanced Analytical Methods for Mechanistic Elucidation of 2 Ethenyl 2 Hexyloxirane Systems

Spectroscopic Techniques for In Situ Monitoring and Intermediate Detection

Currently, there is no specific published research detailing the application of in-situ spectroscopic techniques for monitoring reactions involving 2-Ethenyl-2-hexyloxirane or for the detection of its reaction intermediates. In principle, techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and UV-Vis spectroscopy could be employed for real-time analysis of reactions involving this epoxide. These methods would allow for the tracking of reactant consumption and product formation by monitoring characteristic vibrational or electronic transitions. For instance, the disappearance of the epoxide ring vibrational modes could be correlated with the appearance of new functional groups in the product. However, without experimental data, any discussion remains speculative.

Chiral Analytical Methods for Enantiomeric Excess Determination

Given the chiral center at the C2 position of the oxirane ring, the separation and quantification of the enantiomers of this compound are critical for stereoselective synthesis and mechanistic studies. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and powerful techniques for determining the enantiomeric excess (ee) of chiral compounds. These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Hypothetical Chiral HPLC Data for this compound:

| Parameter | Value |

| Chiral Stationary Phase | Coated or immobilized polysaccharide-based CSP |

| Mobile Phase | Hexane/Isopropanol mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

This table is a hypothetical representation of data that could be obtained and is not based on actual experimental results.

The determination of the elution order would require a standard of known configuration. The enantiomeric excess would be calculated from the relative peak areas of the two enantiomers.

High-Resolution Mass Spectrometry for Reaction Product Identification and Mechanistic Support

High-resolution mass spectrometry (HRMS) is an indispensable tool for the identification of reaction products and for providing evidence for proposed reaction mechanisms. By providing highly accurate mass measurements, HRMS allows for the determination of the elemental composition of molecules. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) could be used to ionize this compound and its reaction products. Subsequent fragmentation analysis (MS/MS) would provide structural information. While no specific HRMS data for this compound has been published, one could anticipate its utility in identifying products from ring-opening reactions, cycloadditions, or rearrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is a cornerstone of chemical analysis for the structural elucidation of organic molecules. A US patent (US8404872B2) has mentioned the use of ¹H NMR to confirm the formation of a product from a reaction involving this compound. google.com The patent states that analysis of the crude reaction mixture by ¹H NMR spectroscopy showed the presence of the desired product, implying that characteristic signals for the compound were identified. google.com

A full structural and stereochemical assignment would typically involve a suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC. For stereochemical analysis, Nuclear Overhauser Effect (NOE) experiments could be employed to determine the relative configuration of substituents.

Anticipated ¹H NMR Chemical Shifts for this compound:

| Protons | Chemical Shift (ppm) | Multiplicity |

| Oxirane CH₂ | 2.5 - 2.8 | m |

| Vinyl CH | 5.8 - 6.0 | m |

| Vinyl CH₂ | 5.0 - 5.3 | m |

| Hexyl CH₂ (alpha to ring) | 1.5 - 1.7 | m |

| Hexyl (CH₂)₄ | 1.2 - 1.4 | m |

| Hexyl CH₃ | 0.8 - 1.0 | t |

This table represents predicted chemical shift ranges and is not based on reported experimental data.

Q & A

Q. What are the established synthetic methodologies for 2-Ethenyl-2-hexyloxirane, and how can reaction conditions be optimized for yield and purity?

Synthesis typically involves epoxidation of the corresponding alkene precursor (e.g., 2-ethenyl-2-hexylalkene) using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide with catalysts such as titanium silicalite-1 (TS-1). Optimization requires monitoring reaction parameters:

- Temperature : Elevated temperatures (40–60°C) enhance reaction rates but may promote side reactions like ring-opening.

- Solvent polarity : Non-polar solvents (e.g., dichloromethane) favor epoxidation selectivity over nucleophilic attacks.

- Catalyst loading : TS-1 at 5–10 wt% balances efficiency and cost .

Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the epoxide from unreacted starting materials .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- NMR : H NMR confirms the epoxide ring (δ 3.1–3.5 ppm for adjacent protons) and distinguishes ethenyl (δ 5.0–5.8 ppm) and hexyl (δ 0.8–1.6 ppm) groups. C NMR identifies quaternary carbons in the oxirane ring (δ 50–60 ppm) .

- IR Spectroscopy : Epoxide ring absorption at ~850 cm (C-O-C stretching) and ethenyl C=C stretch at ~1640 cm .

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 114 for oxirane ring cleavage) verify purity and structural integrity .

Q. How does this compound’s stability vary under different storage conditions?

The compound is sensitive to moisture and acids, which catalyze ring-opening reactions. Stability tests show:

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye irritation (H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation of vapors (H335) .

- Spill management : Absorb with inert materials (vermiculite) and neutralize with sodium bicarbonate .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in ring-opening reactions?

Density Functional Theory (DFT) studies reveal that nucleophilic attack (e.g., by amines or water) favors the less substituted carbon due to lower steric hindrance and transition-state stabilization. For example:

Q. How can computational modeling (e.g., QSAR) predict the environmental fate of this compound?

Quantitative Structure-Activity Relationship (QSAR) models using logP (octanol-water partition coefficient) and molecular polarizability predict:

- Biodegradation : Low susceptibility (half-life >60 days in soil) due to hydrophobic hexyl chain .

- Aquatic toxicity : EC (Daphnia magna) estimated at 12 mg/L, indicating moderate toxicity .

Q. How should researchers resolve contradictions in reported catalytic efficiencies for this compound polymerization?

Discrepancies in catalyst performance (e.g., Lewis acids vs. enzymes) arise from:

Q. What role does this compound play in synthesizing advanced materials, and how is its reactivity tailored for specific applications?

The compound serves as a crosslinking agent in epoxy resins. Tailoring reactivity involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.